1-Tosyl-1H-imidazole-4-carboxylic acid
Overview
Description
1-Tosyl-1H-imidazole-4-carboxylic acid is a chemical compound with the molecular formula C11H10N2O4S . It has an average mass of 266.273 Da and a monoisotopic mass of 266.036133 Da . It is also known by other names such as 1-[(4-Methylphenyl)sulfonyl]-1H-imidazole-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a tosyl group (a sulfur atom bonded to an oxygen atom and a methylphenyl group) and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.28 . The InChI code for this compound is 1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) .Scientific Research Applications
Corrosion Inhibition
A novel imidazoline derivative, which is structurally related to 1-Tosyl-1H-imidazole-4-carboxylic acid, was investigated for its potential as a corrosion inhibitor for P110 carbon steel in hydrochloric acid environments. The derivative showed significant inhibition efficiency, increasing with the concentration. It behaved as a mixed-type inhibitor and adhered to the Langmuir adsorption isotherm. Surface analysis of carbon steel specimens revealed substantial protection against corrosion, suggesting that related compounds, including this compound, might offer similar benefits in corrosion protection applications (Zhang et al., 2015).
Organic Synthesis and Medicinal Chemistry
This compound finds applications in organic synthesis, particularly in the synthesis of imidazole derivatives. Efficient and mild protocols for preparing polysubstituted imidazoles from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents have been described. These protocols involve traditional imine-forming reactions followed by the addition of TosMIC reagent, leading to 1,4,5-trisubstituted imidazoles with predictable regiochemistry. This method's versatility is highlighted by its application in creating imidazoles with asymmetric centers, showcasing the compound's utility in synthesizing structurally complex and potentially bioactive molecules (Sisko et al., 2000).
Environmental Applications
Research on 1-butyl imidazole, a compound structurally similar to this compound, has demonstrated its efficacy in CO2 capture. A new ionic liquid incorporating a cation with an appended amine group derived from 1-butyl imidazole was shown to react reversibly with CO2, sequestering the gas as a carbamate salt. This property suggests that derivatives of this compound could be explored for their potential in environmental applications, particularly in the reversible capture of greenhouse gases (Bates et al., 2002).
Safety and Hazards
Future Directions
While specific future directions for 1-Tosyl-1H-imidazole-4-carboxylic acid are not available, research into imidazole derivatives is ongoing due to their wide range of biological activities . This includes the development of efficient methodologies for the synthesis of novel imidazole derivatives .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c1-8-2-4-9(5-3-8)18(16,17)13-6-10(11(14)15)12-7-13/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHGFYXOUGMVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650336 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957063-02-4 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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